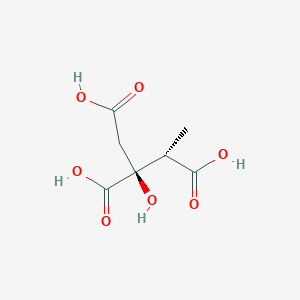

(2S,3S)-2-methylcitric acid

Description

Properties

Molecular Formula |

C7H10O7 |

|---|---|

Molecular Weight |

206.15 g/mol |

IUPAC Name |

(2S,3S)-2-hydroxybutane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C7H10O7/c1-3(5(10)11)7(14,6(12)13)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t3-,7+/m1/s1 |

InChI Key |

YNOXCRMFGMSKIJ-NFNCENRGSA-N |

Isomeric SMILES |

C[C@H](C(=O)O)[C@@](CC(=O)O)(C(=O)O)O |

Canonical SMILES |

CC(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Biological and Metabolic Significance

Role in Metabolism:

(2S,3S)-2-methylcitric acid is a crucial metabolite found in various organisms, including bacteria and yeast. It is involved in the 2-methylcitric acid cycle, which is essential for the metabolism of propionate in bacteria such as Salmonella enterica and Escherichia coli. This cycle facilitates the conversion of propionate into usable energy forms, highlighting its importance in microbial metabolism .

Clinical Relevance:

The presence of (2S,3S)-2-methylcitric acid has been linked to several metabolic disorders. For instance, elevated levels of this compound can indicate conditions like propionic acidemia and methylmalonic aciduria. These disorders are characterized by the body's inability to properly metabolize certain fatty acids and amino acids . Research has shown that measuring (2S,3S)-2-methylcitric acid levels can serve as a biomarker for these metabolic conditions, aiding in diagnosis and management .

Analytical Applications

Detection Methods:

Recent advancements have enabled the simultaneous detection of (2S,3S)-2-methylcitric acid alongside other metabolites using liquid chromatography coupled with mass spectrometry. This method allows for precise quantification and analysis of metabolic profiles in clinical samples . The ability to separate its stereoisomers enhances the accuracy of metabolic assessments.

Industrial Applications

Biotechnology:

In biotechnology, (2S,3S)-2-methylcitric acid is utilized as a substrate in various enzymatic reactions. It serves as an intermediate in synthetic pathways for producing valuable compounds. The enzyme 2-methylcitrate synthase catalyzes its formation from oxaloacetate and propanoyl-CoA, showcasing its utility in metabolic engineering .

Food Industry:

There is emerging interest in the application of (2S,3S)-2-methylcitric acid as a food additive due to its potential as a natural preservative. Its ability to inhibit microbial growth may contribute to extending the shelf life of food products .

Case Studies

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Citric Acid

- Structure : Citric acid lacks the methyl group at C2, with the formula C₆H₈O₇.

- Role : Central to the Krebs cycle, unlike 2-MCA, which is a byproduct of propionate metabolism.

(2R,3S)-2-Methylcitric Acid

- Stereoisomerism : The (2R,3S) configuration is a diastereomer of (2S,3S)-2-MCA, altering its biochemical interactions.

- Occurrence : Both isomers coexist in biological samples but are chromatographically separable. Only (2S,3S) is enzymatically produced in bacteria .

2-Methylsuccinic Acid

- Structure : A dicarboxylic acid (C₅H₈O₄) with a methyl branch but lacking the third carboxyl group.

- Metabolic Role : Involved in fatty acid oxidation, distinct from 2-MCA’s role in propionate assimilation .

Propionyl-CoA Derivatives

- Link to 2-MCA : Propionyl-CoA condenses with oxaloacetate via citrate synthase to form 2-MCA. Accumulation due to enzyme deficiencies (e.g., methylmalonyl-CoA mutase) elevates 2-MCA levels in PA and MMA .

Bacterial Production

In Ralstonia eutropha, 2-MCA synthesis is optimized through metabolic engineering. Disruption of acnM (encoding 2-methylisocitric acid dehydratase) redirects flux toward 2-MCA, achieving 53% of maximal growth rate with enhanced yield .

Human Pathology

Defects in propionyl-CoA metabolism lead to 2-MCA accumulation. For example:

- Propionic Acidemia : Deficiency of propionyl-CoA carboxylase.

- Methylmalonic Aciduria : Mutations in methylmalonyl-CoA mutase or cobalamin metabolism .

Diagnostic Relevance and Clinical Data

Newborn Screening

2-MCA quantification in dried blood spots improves screening accuracy:

- Reference Range : 0.04–0.36 µmol/L (healthy infants).

- Pathological Threshold : >1.0 µmol/L, with 100% sensitivity for PA/MMA detection .

Analytical Methods

- LC-QTOF/MS : Offers rapid quantification (CV <14% at 88 µM) but requires optimization for peak shape .

- GC-MS vs. LC-QTOF : Both correlate well, but LC-QTOF is faster and avoids derivatization .

Comparative Data Table

Preparation Methods

Reformatsky Reaction for Racemic Synthesis

The Reformatsky reaction has been historically employed to synthesize racemic 2-methylcitric acid, yielding a mixture of homochiral [(2S,3S) and (2R,3R)] and heterochiral [(2S,3R) and (2R,3S)] diastereomers.

Procedure:

-

Reaction Setup :

-

Key Steps :

-

Hydrolysis of the ester intermediate.

-

Decarboxylation under acidic conditions to yield 2-methylcitric acid.

-

Outcomes:

Analytical Data:

Asymmetric Shi Epoxidation for Stereoselective Synthesis

The Shi asymmetric epoxidation method enables enantioselective synthesis of (2S,3S)-2-methylcitric acid via a chiral dioxirane intermediate34.

Procedure:

Analytical Validation:

-

¹³C NMR : C2 and C3 carbons at δ 72.5 and 74.1 ppm, respectively3.

-

Chiral HPLC : Single peak at 12.8 min (Chiralpak AD-H column)3.

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Key Advantage | Limitation |

|---|---|---|---|---|

| Reformatsky Reaction | 60–70 | 9:1 (homochiral) | Scalable for racemic mixtures | Requires chiral resolution |

| Shi Epoxidation | 45–55 | >90% ee | Enantioselective | Multi-step, moderate yield |

Q & A

Basic Research Questions

Q. How can researchers synthesize (2S,3S)-2-methylcitric acid with high stereochemical purity?

- Methodological Answer : Asymmetric synthesis using chiral catalysts or enzymatic methods is recommended to ensure stereochemical fidelity. For example, Evans auxiliaries or Sharpless epoxidation (adapted for citric acid derivatives) can control stereocenters. Evidence from asymmetric synthesis of similar diamino acids demonstrates the use of chiral ligands (e.g., oxazaborolidines) to achieve enantiomeric excess >98% . Post-synthesis, chiral HPLC or capillary electrophoresis should validate stereopurity.

Q. What spectroscopic techniques are recommended for confirming the structure and stereochemistry of (2S,3S)-2-methylcitric acid?

- Methodological Answer :

- NMR : - and -NMR can identify functional groups and coupling constants (e.g., vicinal coupling to confirm syn or anti configurations).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula, while tandem MS (MS/MS) elucidates fragmentation patterns.

- X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals.

- Circular Dichroism (CD) : Correlates Cotton effects with stereoisomerism. These methods align with guidelines for compound characterization in medicinal chemistry research .

Q. What experimental controls are essential when studying the enzymatic activity of (2S,3S)-2-methylcitric acid in metabolic pathways?

- Methodological Answer : Include:

- Negative Controls : Substrate-free assays to rule out non-specific interactions.

- Positive Controls : Known inhibitors (e.g., fluorocitrate for aconitase studies).

- Isotopic Internal Standards : Use -labeled analogs to correct for matrix effects in LC-MS workflows .

- Concentration Gradients : Test activity across physiological (μM–mM) ranges to identify saturation kinetics.

Advanced Research Questions

Q. What are the key challenges in quantifying (2S,3S)-2-methylcitric acid in biological samples using LC-QTOF/MS, and how can they be mitigated?

- Methodological Answer : Challenges include:

- Poor Chromatographic Peak Shape : Caused by polar functional groups; mitigate with ion-pairing agents (e.g., tributylamine) or HILIC columns.

- Matrix Effects : Use isotopic internal standards (e.g., -2-methylcitric acid) to normalize ion suppression.

- Low Abundance : Pre-concentrate samples via solid-phase extraction (SPE) with mixed-mode sorbents.

- Validation : Ensure linearity () and recovery (85–115%) per FDA guidelines. These steps are critical for clinical metabolomics studies .

Q. How does the stereochemical configuration of (2S,3S)-2-methylcitric acid influence its metabolic interactions compared to other stereoisomers?

- Methodological Answer : Stereochemistry dictates substrate-enzyme binding. For example:

- Aconitase Inhibition : The (2S,3S) configuration may block citrate isomerization due to spatial clash with Fe-S clusters, unlike (2R,3R) isomers.

- Transporters : Stereospecific uptake via SLC13 transporters affects cellular accumulation.

- Validation : Compare IC values of stereoisomers in enzyme assays and use molecular docking to model binding poses. Studies on tartaric acid derivatives highlight similar stereochemical dependencies .

Q. How can researchers resolve contradictions in reported biological activities of (2S,3S)-2-methylcitric acid across different studies?

- Methodological Answer : Address discrepancies by:

- Purity Verification : Confirm compound purity (>95% via HPLC) and exclude contaminants (e.g., cis-isomers) .

- Standardized Assays : Use harmonized protocols (e.g., fixed pH, temperature) to reduce variability.

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies.

- Mechanistic Studies : Use CRISPR-edited cell lines to isolate target pathways. This approach is endorsed in analytical chemistry reproducibility guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.